molecular formula C19H18N6O4 B12345217 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12345217
M. Wt: 394.4 g/mol
InChI Key: OEQRPRBFIKDVKM-UHFFFAOYSA-N
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Description

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a triazole ring, and an amide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.

    Amidation Reaction: The final step involves the coupling of the benzodioxole and triazole intermediates with an amine to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but lacks the triazole and amide functionalities.

    1,3-Benzodioxol-5-amine: Contains the benzodioxole ring and an amine group but does not have the triazole or amide groups.

Uniqueness

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of the benzodioxole, triazole, and amide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H18N6O4

Molecular Weight

394.4 g/mol

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-(1,3-benzodioxol-5-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H18N6O4/c20-18-17(19(27)21-9-12-6-7-14-15(8-12)29-11-28-14)23-24-25(18)10-16(26)22-13-4-2-1-3-5-13/h1-8H,9-11,20H2,(H,21,27)(H,22,26)

InChI Key

OEQRPRBFIKDVKM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC(=O)NC4=CC=CC=C4)N

Origin of Product

United States

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